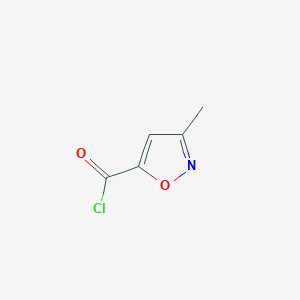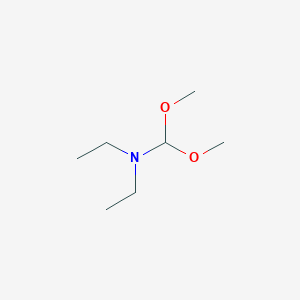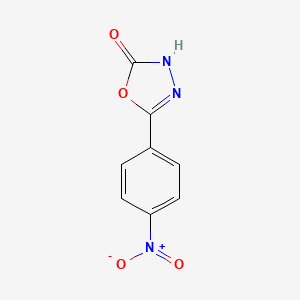
3-Methylisoxazole-5-carbonyl chloride
Overview
Description
3-Methylisoxazole-5-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
3-Methylisoxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
Mode of Action
Some isoxazole-based amides, synthesized by the reaction of a similar compound (3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) with various amines, have been evaluated for in vivo anti-inflammatory, ulcerogenic, and antimicrobial activity .
Biochemical Pathways
It’s worth noting that isoxazole-based compounds are often synthesized using various novel techniques, including metal-free synthetic routes .
Pharmacokinetics
Some isoxazole-based amides have been suggested to have good oral drug-like behavior and non-toxic nature based on in silico absorption, distribution, metabolism, and excretion–toxicity study .
Result of Action
Some isoxazole-based amides, synthesized by the reaction of a similar compound with various amines, have shown potent anti-inflammatory effects in carrageenan-induced albino rat paw edema assay, exhibiting 92.85–93.57% edema inhibition after 5 hours . These compounds also demonstrated good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .
Action Environment
It’s important to note that the compound should be stored at room temperature .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Methylisoxazole-5-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of isoxazole-based compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of amides, esters, and other derivatives. The compound’s reactivity is primarily due to the presence of the carbonyl chloride group, which readily undergoes nucleophilic substitution reactions. This property allows this compound to form covalent bonds with amino acids, peptides, and other biomolecules, making it an essential reagent in peptide synthesis and drug development .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes through covalent bonding can lead to changes in cellular function. For example, it has been observed to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation in cell cultures . Additionally, this compound can induce apoptosis in cancer cells by disrupting key signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through covalent modification of proteins and enzymes. The carbonyl chloride group reacts with nucleophilic sites on biomolecules, such as the amino groups of lysine residues in proteins, leading to the formation of stable covalent bonds. This modification can result in enzyme inhibition or activation, depending on the target protein. Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation. Over time, the compound’s effectiveness in biochemical reactions may decrease due to these factors. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and reduce inflammation without causing significant toxicity. At higher doses, it may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can be metabolized through hydrolysis, leading to the formation of 3-methylisoxazole-5-carboxylic acid and other derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and interact with intracellular transporters and binding proteins. Its distribution within tissues depends on factors such as solubility, molecular size, and affinity for specific transporters. Once inside cells, this compound can localize to various cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modify cytosolic enzymes and proteins. The subcellular localization of this compound is a key factor in determining its overall biochemical effects .
Preparation Methods
The synthesis of 3-Methylisoxazole-5-carbonyl chloride typically involves the reaction of 3-Methylisoxazole with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity.
Chemical Reactions Analysis
3-Methylisoxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: It participates in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents used in these reactions include thionyl chloride, amines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-Methylisoxazole-5-carbonyl chloride can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole-3-carbonyl chloride: Similar in structure but with different reactivity and applications.
3,5-Disubstituted Isoxazoles: These compounds have different substituents on the isoxazole ring, leading to varied chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports in scientific research and industry.
Properties
IUPAC Name |
3-methyl-1,2-oxazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBCNGCMOPTDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512622 | |
| Record name | 3-Methyl-1,2-oxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49783-72-4 | |
| Record name | 3-Methyl-1,2-oxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-oxazole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)


![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)
![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)
![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)

